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Introduction

Avibactam, a non--lactam B-lactamase inhibitor, has revolutionized the treatment of infections
caused by multidrug-resistant Gram-negative bacteria. While its primary role is the inhibition of
a wide range of B-lactamase enzymes, its interaction with penicillin-binding proteins (PBPS),
the essential enzymes for bacterial cell wall synthesis, is a critical aspect of its overall
microbiological profile. This technical guide provides a comprehensive overview of the binding
kinetics of avibactam to PBPs, detailing the experimental methodologies used to elucidate
these interactions and presenting the available quantitative data for easy comparison.

Mechanism of Inhibition: A Reversible Covalent
Interaction

Unlike the irreversible acylation of PBPs by [3-lactam antibiotics, avibactam inhibits these
enzymes through a reversible covalent mechanism.[1][2] The process involves the nucleophilic
attack by the active site serine of the PBP on the carbonyl group of avibactam's
diazabicyclooctane core. This leads to the formation of a stable carbamoyl-enzyme complex.[2]
However, this complex can undergo a recyclization reaction, leading to the release of intact
avibactam, thus rendering the inhibition reversible.[3] Understanding the rates of both the
acylation (inactivation) and deacylation (reactivation) is crucial for predicting the efficacy and
duration of PBP inhibition.
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Quantitative Binding Kinetics

The primary method for quantifying the binding of avibactam to PBPs is a competitive binding
assay using a fluorescent penicillin derivative, most commonly Bocillin FL.[4][5] This assay
allows for the determination of the 50% inhibitory concentration (IC50), which represents the
concentration of avibactam required to inhibit 50% of Bocillin FL binding to a specific PBP.

Summary of Avibactam IC50 Values for Penicillin-

Binding Proteins

. . Penicillin-Binding
Bacterial Species . IC50 (pg/mL) Reference
Protein (PBP)

Escherichia coli PBP2 0.92 [4]
Pseudomonas
. PBP2 1.1 [4]
aeruginosa
PBP3 >128 [4]
Haemophilus
_ PBP2 3.0 [4]
influenzae
Staphylococcus
PBP2 51 [4]
aureus
Streptococcus
_ PBP3 8.1 [4]
pneumoniae
Klebsiella
_ PBP2 2 [6]
pneumoniae

Note: The IC50 values highlight avibactam's preferential binding to PBP2 in several Gram-
negative species.

While IC50 values provide a valuable measure of binding affinity, a more detailed kinetic
analysis involves the determination of acylation and deacylation rate constants.

Acylation and Deacylation Kinetics
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Theoretical studies on the interaction of avibactam with the KPC-2 3-lactamase, which shares
mechanistic similarities with PBPs, have provided insights into the rates of acylation and
deacylation. The calculated activation barriers for acylation and deacylation were 19.5 kcal/mol
and 23.0 kcal/mol, respectively.[1] These values correspond to rate constants of 1.2 x 1071 s~
for acylation and 3.9 x 10~ s~ for deacylation.[1] While these values are for a B-lactamase,
they provide a framework for understanding the kinetics of avibactam's reversible covalent
inhibition. Direct experimental determination of these rate constants for PBPs is an area of
ongoing research.

Experimental Protocols

A thorough understanding of the experimental methodologies is essential for the accurate
interpretation and replication of binding kinetic data.

Bocillin FL Competition Assay

This is the most widely used method to determine the binding affinity of avibactam to PBPs.[4]

[5]

Principle: This assay is based on the competition between a test compound (avibactam) and a
fluorescently labeled penicillin (Bocillin FL) for binding to the active site of PBPs. The
displacement of Bocillin FL by the test compound results in a decrease in fluorescence, which
can be quantified to determine the IC50 value.

Detailed Protocol:
 Membrane Preparation:

o Grow bacterial cultures to the mid-logarithmic phase.

[e]

Harvest cells by centrifugation and wash with an appropriate buffer (e.g., phosphate-
buffered saline).

[e]

Lyse the cells using methods such as sonication or French press.

o

Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.
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o Resuspend the membrane pellet in a suitable buffer and determine the protein
concentration.

o Competition Assay:

o In a microtiter plate or microcentrifuge tubes, pre-incubate the bacterial membrane
preparation with increasing concentrations of avibactam for a defined period (e.g., 10
minutes at 30°C).

o Add a fixed concentration of Bocillin FL (e.g., 100 uM) to each reaction and incubate for a
further period (e.g., 20 minutes at 30°C) to allow for competitive binding.[4]

» SDS-PAGE and Fluorescence Detection:

o Stop the reaction by adding SDS-PAGE sample buffer and heating.

o Separate the proteins by SDS-polyacrylamide gel electrophoresis.

o Visualize the fluorescently labeled PBPs using a fluorescence imager.
o Data Analysis:

o Quantify the fluorescence intensity of each PBP band.

o Plot the percentage of Bocillin FL binding against the logarithm of the avibactam
concentration.

o Determine the IC50 value, the concentration of avibactam that reduces Bocillin FL binding
by 50%, by fitting the data to a suitable dose-response curve.

.........
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Workflow for Bocillin FL Competition Assay.

Stopped-Flow Fluorometry

Principle: This technique allows for the measurement of rapid kinetic events by rapidly mixing
reactants and monitoring the change in a spectroscopic signal, such as fluorescence, over
time. For avibactam-PBP interactions, changes in the intrinsic tryptophan fluorescence of the
PBP upon binding or the displacement of a fluorescent probe can be monitored.

General Protocol:
e Sample Preparation:
o Purify the target PBP.

o Prepare solutions of the PBP and avibactam in a suitable buffer. The buffer should be
degassed to prevent bubble formation.

¢ Stopped-Flow Measurement:

o Load the PBP and avibactam solutions into separate syringes of the stopped-flow
instrument.

o Rapidly mix the solutions and monitor the change in fluorescence intensity over a time
course from milliseconds to seconds. The excitation and emission wavelengths will
depend on the specific fluorophore being used (intrinsic tryptophan or an extrinsic probe).

e Data Analysis:

o The resulting kinetic traces are fitted to appropriate kinetic models (e.g., single or double
exponential decay) to extract observed rate constants (k_obs).

o By performing the experiment at various avibactam concentrations, the second-order
acylation rate constant (k2/K) and the first-order deacylation rate constant (k_off) can be
determined.
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Stopped-Flow Fluorometry Experimental Workflow.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes that occur upon the binding of a ligand
(avibactam) to a macromolecule (PBP). This technique can determine the binding affinity (Kd),
stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, AH, and
entropy, AS).

General Protocol:
e Sample Preparation:

o Purify the target PBP and prepare a solution of known concentration in a suitable buffer.
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o Prepare a solution of avibactam at a significantly higher concentration in the same buffer.
Precise concentration determination is critical.

o Thoroughly degas both solutions.

e |TC Measurement:

o Fill the sample cell of the calorimeter with the PBP solution and the injection syringe with
the avibactam solution.

o Perform a series of small, sequential injections of the avibactam solution into the PBP
solution while monitoring the heat evolved or absorbed.

o Data Analysis:

o The raw data, a series of heat spikes corresponding to each injection, is integrated to
obtain the heat change per injection.

o These values are then plotted against the molar ratio of avibactam to PBP.

o The resulting binding isotherm is fitted to a suitable binding model to determine the
thermodynamic parameters of the interaction.
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Isothermal Titration Calorimetry (ITC) Workflow.

Mass Spectrometry

Principle: Mass spectrometry can be used to confirm the formation of the covalent avibactam-

PBP complex and to study its stability. By measuring the mass of the intact protein before and

after incubation with avibactam, the addition of the avibactam molecule can be detected.

General Protocol:

¢ Complex Formation:
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o Incubate the purified PBP with an excess of avibactam to ensure complete complex
formation.

o Remove excess, unbound avibactam using a desalting column or dialysis.

o Mass Spectrometry Analysis:

o Analyze the intact PBP and the avibactam-PBP complex using electrospray ionization
mass spectrometry (ESI-MS).

o Compare the mass spectra to identify the mass shift corresponding to the covalent
adduction of avibactam.

 Stability Studies:

o To study the stability of the complex and the rate of deacylation, the avibactam-PBP
complex can be incubated over a time course, and aliquots can be analyzed by mass
spectrometry at different time points to monitor the reappearance of the free PBP.

Conclusion

The interaction of avibactam with PBPs is a crucial component of its antibacterial profile,
contributing to its efficacy, particularly in combination with 3-lactam antibiotics. While IC50
values provide a foundational understanding of its binding affinity, a deeper dive into the
acylation and deacylation kinetics is necessary for a complete picture of its inhibitory activity.
The experimental protocols detailed in this guide provide a robust framework for researchers to
further investigate the intricate kinetic dance between avibactam and these essential bacterial
enzymes. Future research focusing on determining the specific acylation and deacylation rate
constants for various PBPs will be invaluable for the development of next-generation 3-
lactamase inhibitors and antibiotic combination therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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